molecular formula C18H18N2O4 B5868299 methyl 2-{[4-(propionylamino)benzoyl]amino}benzoate

methyl 2-{[4-(propionylamino)benzoyl]amino}benzoate

Cat. No. B5868299
M. Wt: 326.3 g/mol
InChI Key: GBTRRWRYZFDISV-UHFFFAOYSA-N
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Description

Methyl 2-{[4-(propionylamino)benzoyl]amino}benzoate, also known as MPB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPB is a derivative of benzoylphenylurea and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of methyl 2-{[4-(propionylamino)benzoyl]amino}benzoate is not fully understood, but it is believed to act by modulating the activity of ion channels and receptors. methyl 2-{[4-(propionylamino)benzoyl]amino}benzoate has been found to inhibit the activity of the GABA receptor, which plays a key role in the regulation of neuronal excitability. methyl 2-{[4-(propionylamino)benzoyl]amino}benzoate has also been found to modulate the activity of the TRPV1 ion channel, which is involved in the perception of pain and temperature.
Biochemical and Physiological Effects:
methyl 2-{[4-(propionylamino)benzoyl]amino}benzoate has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that methyl 2-{[4-(propionylamino)benzoyl]amino}benzoate inhibits the growth of cancer cells by inducing apoptosis. methyl 2-{[4-(propionylamino)benzoyl]amino}benzoate has also been found to modulate the activity of ion channels and receptors, which can lead to changes in neuronal excitability and pain perception. In addition, methyl 2-{[4-(propionylamino)benzoyl]amino}benzoate has been found to exhibit insecticidal properties, making it a potential candidate for use as a pesticide.

Advantages and Limitations for Lab Experiments

One of the main advantages of methyl 2-{[4-(propionylamino)benzoyl]amino}benzoate is its ability to modulate the activity of ion channels and receptors, making it a valuable tool for studying the physiology of neurons. However, one of the limitations of methyl 2-{[4-(propionylamino)benzoyl]amino}benzoate is its potential toxicity, which can limit its use in certain experiments. In addition, the mechanism of action of methyl 2-{[4-(propionylamino)benzoyl]amino}benzoate is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are many future directions for research on methyl 2-{[4-(propionylamino)benzoyl]amino}benzoate. One potential area of research is the development of methyl 2-{[4-(propionylamino)benzoyl]amino}benzoate derivatives with improved efficacy and reduced toxicity. Another potential area of research is the investigation of the mechanism of action of methyl 2-{[4-(propionylamino)benzoyl]amino}benzoate, which could lead to the development of new drugs for the treatment of neurological disorders. Finally, the insecticidal properties of methyl 2-{[4-(propionylamino)benzoyl]amino}benzoate could be further explored for use as a pesticide.

Synthesis Methods

Methyl 2-{[4-(propionylamino)benzoyl]amino}benzoate is synthesized by reacting 4-aminobenzoyl chloride with propionamide to form 4-(propionylamino)benzoyl chloride. This intermediate compound is then reacted with methyl 2-aminobenzoate in the presence of a base to form methyl 2-{[4-(propionylamino)benzoyl]amino}benzoate. The overall reaction is shown below:

Scientific Research Applications

Methyl 2-{[4-(propionylamino)benzoyl]amino}benzoate has been extensively studied for its potential applications in various fields, including agriculture, cancer research, and neuroscience. In agriculture, methyl 2-{[4-(propionylamino)benzoyl]amino}benzoate has been found to exhibit insecticidal properties and has been used as a pesticide to control various pests. In cancer research, methyl 2-{[4-(propionylamino)benzoyl]amino}benzoate has been found to inhibit the growth of cancer cells by inducing apoptosis, making it a potential candidate for cancer therapy. In neuroscience, methyl 2-{[4-(propionylamino)benzoyl]amino}benzoate has been found to modulate the activity of ion channels and receptors, making it a potential candidate for the treatment of neurological disorders.

properties

IUPAC Name

methyl 2-[[4-(propanoylamino)benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-3-16(21)19-13-10-8-12(9-11-13)17(22)20-15-7-5-4-6-14(15)18(23)24-2/h4-11H,3H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBTRRWRYZFDISV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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